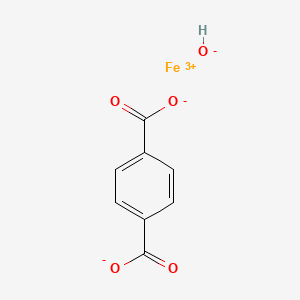
Iron(3+) terephthalate hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(3+) terephthalate hydroxide is a metal-organic framework (MOF) compound that has garnered significant interest in recent years due to its unique properties and potential applications. This compound is composed of iron ions coordinated with terephthalate ligands and hydroxide ions, forming a porous, crystalline structure. The combination of metal ions and organic linkers in MOFs like this compound allows for a high degree of tunability and functionality, making them suitable for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(3+) terephthalate hydroxide can be synthesized through various methods, including solvothermal and reflux techniques. One common approach involves the reaction of iron(III) chloride with terephthalic acid in the presence of a solvent such as N,N-dimethylformamide (DMF) and ethanol. The reaction mixture is typically heated at temperatures ranging from 80°C to 150°C for several hours to facilitate the formation of the MOF structure .
Industrial Production Methods: While laboratory-scale synthesis of this compound is well-documented, scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. Factors such as solvent choice, temperature, and reaction time must be carefully controlled. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Iron(3+) terephthalate hydroxide undergoes various chemical reactions, including:
Oxidation and Reduction: The iron ions in the MOF can participate in redox reactions, making the compound useful in catalysis and sensing applications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the iron ions within the MOF.
Reduction: Reducing agents such as sodium borohydride can reduce the iron ions.
Substitution: Various organic acids or amines can be used to substitute the terephthalate ligands under controlled conditions.
Major Products Formed:
Oxidation: Oxidized forms of the MOF with altered electronic properties.
Reduction: Reduced forms of the MOF with potential changes in magnetic properties.
Substitution: Modified MOFs with different functional groups and properties.
Scientific Research Applications
Iron(3+) terephthalate hydroxide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which iron(3+) terephthalate hydroxide exerts its effects is primarily based on its porous structure and the redox activity of the iron ions. The MOF can adsorb and release molecules through its pores, making it effective in catalysis and adsorption applications. Additionally, the iron ions can undergo redox reactions, facilitating electron transfer processes in catalytic and sensing applications .
Comparison with Similar Compounds
Iron-based Layered Double Hydroxides: These compounds share similar structural features but differ in their metal ion composition and layer structure.
Gallium(III) Compounds: Gallium compounds mimic iron in biological systems and have similar antimicrobial properties.
Uniqueness: Iron(3+) terephthalate hydroxide stands out due to its high thermal stability, tunable porosity, and versatile chemical reactivity. Its ability to undergo various chemical modifications and its wide range of applications make it a unique and valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C8H5FeO5 |
|---|---|
Molecular Weight |
236.97 g/mol |
IUPAC Name |
iron(3+);terephthalate;hydroxide |
InChI |
InChI=1S/C8H6O4.Fe.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |
InChI Key |
IFKXKZNXXSVORM-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-Cinnamyl]phosphonic acid](/img/structure/B12506754.png)
![ethyl 4-[({2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B12506760.png)
![17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride](/img/structure/B12506765.png)
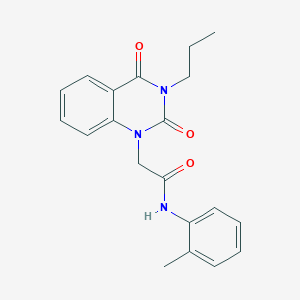
![N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506769.png)
![Ethyl 1-(1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B12506779.png)
![N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide](/img/structure/B12506782.png)
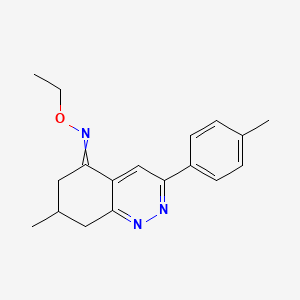
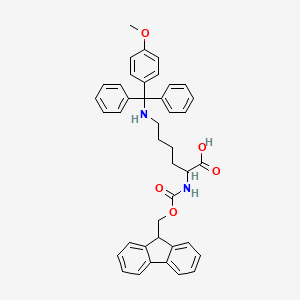
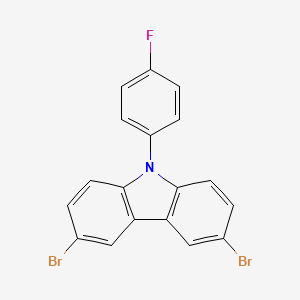
![N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12506803.png)
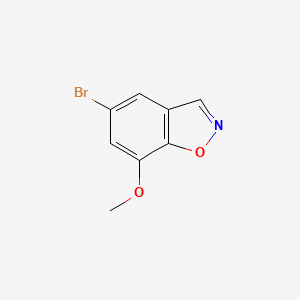
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethanol](/img/structure/B12506817.png)
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate](/img/structure/B12506825.png)
